mitigating chloride interference in arsenic analysis by ICP-MS

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Compound of Interest					
Compound Name:	Arsenic;thallium				
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Technical Support Center: Arsenic Analysis by ICP-MS

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate chloride interference during the analysis of arsenic (As) by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of chloride interference in arsenic analysis by ICP-MS?

A1: The primary cause of chloride interference is the formation of a polyatomic ion, argon chloride (⁴⁰Ar³⁵Cl⁺), in the high-temperature argon plasma of the ICP-MS.[1][2][3][4] This polyatomic ion has a mass-to-charge ratio (m/z) of 75, which is identical to that of the single isotope of arsenic (⁷⁵As⁺).[1] This isobaric interference leads to a falsely elevated arsenic signal, compromising the accuracy of the measurement, especially in samples with low arsenic concentrations and high chloride content.[5]

Q2: My arsenic readings are unexpectedly high in a new sample matrix. How can I confirm if chloride interference is the cause?

A2: To confirm chloride interference, you can perform the following diagnostic tests:

Troubleshooting & Optimization





- Analyze a Chloride-Rich Blank: Prepare a blank solution with a similar chloride concentration to your sample (e.g., using HCl or NaCl) but without any arsenic. If you detect a significant signal at m/z 75, it is highly likely due to the formation of ⁴⁰Ar³⁵Cl⁺.
- Monitor a Secondary Chloride Isotope: Monitor the signal at m/z 77, which corresponds to ⁴⁰Ar³⁷Cl⁺. Since the natural isotopic abundance of ³⁵Cl and ³⁷Cl is constant (approximately 3:1), a high signal at m/z 77 that correlates with the signal at m/z 75 in your samples is a strong indicator of chloride interference.[2]
- Sample Dilution: Analyze a series of dilutions of your sample. If the apparent arsenic
 concentration decreases non-linearly with dilution, it suggests the presence of a matrix effect
 like chloride interference.

Q3: What are the main strategies to mitigate chloride interference?

A3: There are several effective strategies, which can be broadly categorized as instrumental techniques, mathematical corrections, and sample preparation methods.

- Instrumental Techniques:
 - Collision/Reaction Cell (CRC) Technology: This is the most common approach. It involves
 introducing a gas into a cell located before the mass analyzer to either break apart the
 interfering polyatomic ion or react with the analyte to shift it to a different mass.[6]
 - High-Resolution ICP-MS (HR-ICP-MS): This technique can physically separate the mass of ⁷⁵As+ from ⁴⁰Ar³⁵Cl+ due to their slight mass difference. However, this instrumentation is less common and more expensive.
- Mathematical Corrections: This involves measuring the signal from a related interference (e.g., ⁴⁰Ar³⁷Cl⁺ at m/z 77) and using a correction equation to subtract the calculated interference signal from the signal at m/z 75.[2][5][7]
- Sample Preparation:
 - Chromatographic Separation: Coupling High-Performance Liquid Chromatography (HPLC)
 or Ion Chromatography (IC) with ICP-MS allows for the physical separation of chloride
 from arsenic species before they enter the plasma.[8][9][10]



- Hydride Generation: This technique converts arsenic into a volatile gas (arsine), which is then introduced into the ICP-MS, leaving the non-volatile chloride behind in the sample solution.[11]
- Matrix Removal: Methods like solid-phase extraction can be used to remove the chloridecontaining matrix prior to analysis.[12]

Troubleshooting Guides

Issue 1: Inaccurate results despite using a standard collision cell (Helium mode).

Possible Cause: While Helium (He) collision mode with Kinetic Energy Discrimination (KED) is effective at reducing many polyatomic interferences, its efficiency for ⁴⁰Ar³⁵Cl⁺ can be limited in samples with very high chloride concentrations.[6] Additionally, other interferences, such as doubly charged rare earth elements (e.g., ¹⁵⁰Nd²⁺ and ¹⁵⁰Sm²⁺), are not effectively removed by KED.[1][3]

Solutions:

- Optimize KED Parameters: Ensure that the collision cell gas flow rate and energy discrimination settings are optimized for your specific instrument and matrix to maximize the reduction of ⁴⁰Ar³⁵Cl+ while maintaining sufficient arsenic sensitivity.
- Switch to Reaction Mode: Use a reactive gas instead of an inert one. Oxygen is highly effective for arsenic analysis as it reacts with arsenic to form arsenic oxide (⁷⁵As¹⁶O⁺) at m/z 91.[1][6] Since ⁴⁰Ar³⁵Cl⁺ does not react to form a product at m/z 91, this "mass shift" strategy effectively resolves the interference.
- Consider Triple Quadrupole ICP-MS (MS/MS): For the most complex matrices, a triple quadrupole instrument provides the highest level of interference removal. By setting the first quadrupole (Q1) to m/z 75 and the third quadrupole (Q3) to m/z 91 (the mass of AsO+), you ensure that only ions that have undergone the specific reaction from mass 75 to 91 are detected, eliminating virtually all on-mass and product-ion interferences.[1][6]



Issue 2: Mathematical correction equations are yielding inconsistent or erroneous results.

Possible Cause: Mathematical correction equations rely on stable plasma conditions and the absence of other interferences at the masses used for correction.[2] For instance, the common correction using the signal at m/z 77 can be compromised by the presence of selenium (⁷⁷Se⁺) in the sample.[5] The accuracy of these corrections can degrade at very low arsenic concentrations or very high chloride levels.[7]

Solutions:

- Verify Correction Factors: Regularly verify the instrument-specific correction factors by analyzing standards with known concentrations of chloride.
- Screen for Secondary Interferences: Analyze your samples for other elements (like Se) that could interfere with the correction masses (m/z 77 or 82).[5]
- Use an Alternative Mitigation Strategy: For high-stakes analyses or when accuracy is paramount, it is recommended to use a more robust technique like reaction mode or chromatographic separation instead of relying solely on mathematical corrections.

Data Presentation: Comparison of Mitigation Strategies



Mitigation Strategy	Principle	Advantages	Disadvantages	Typical Application
Collision Mode (He-KED)	Kinetic Energy Discrimination separates larger polyatomic ions from smaller analyte ions.[6]	Simple to implement on modern ICP-MS systems; effective for moderate chloride levels.	May not be sufficient for high chloride matrices; does not remove doubly charged interferences.[1]	Routine analysis of water and environmental samples with low to moderate salinity.
Reaction Mode (O ₂ Mass Shift)	Arsenic is reacted with oxygen to form AsO+ at m/z 91, shifting it away from the interference at m/z 75.[1][6]	Highly effective for ArCl+ and CaCl+ removal; more sensitive than KED mode in some cases.	Potential for new interferences at the product ion mass (e.g., 91Zr+); requires optimization of reaction gas flow. [6]	Analysis of clinical samples (e.g., urine), food, and high-chloride industrial samples.
Triple Quadrupole (MS/MS)	Q1 selects m/z 75, As reacts with O2 in the cell, and Q3 selects the AsO+ product at m/z 91.[1][6]	Unsurpassed interference removal, eliminating onmass and new in-cell interferences.[6]	Requires more advanced and expensive instrumentation; method development can be more complex.	Trace-level analysis in highly complex matrices (e.g., geological samples, pharmaceuticals)
HPLC/IC Separation	Chromatographic column separates chloride ions from arsenic species before introduction to the ICP-MS.[8][9]	Completely eliminates the formation of ArCl+; enables speciation analysis of different arsenic forms.[8][13]	Increases analysis time per sample; potential for column clogging with high TDS samples.[13]	Arsenic speciation in food, water, and clinical samples.



Hydride Generation	Arsenic is chemically converted to volatile arsine gas (AsH ₃), which is separated from the non-volatile chloride matrix.	Complete removal of chloride interference; can improve detection limits.	Requires additional reagents and hardware; potential for hydride generation efficiency to be affected by the	Environmental and clinical samples where matrix elimination is critical.
Mathematical Correction	The signal from 40Ar ³⁷ Cl+ (m/z 77) is used to calculate and subtract the 40Ar ³⁵ Cl+ interference at m/z 75.[2]	No additional hardware required; can be implemented on any ICP-MS.	sample matrix. Prone to error, especially at low analyte levels; can be compromised by other interferences (e.g., ⁷⁷ Se ⁺).[5] [7]	Historical method; suitable for semi- quantitative screening or when other options are unavailable.

Experimental Protocols & Visualizations Protocol 1: Interference Mitigation using Oxygen Reaction Mode

- Instrument Setup: Configure the ICP-MS to deliver oxygen as a reaction gas to the collision/reaction cell.
- Tuning: Tune the instrument in both standard (no gas) and reaction mode. Optimize the oxygen flow rate to maximize the formation of ⁷⁵As¹⁶O⁺ at m/z 91 while minimizing the background signal. A typical starting point is 0.3 mL/min.
- Mass Selection: Set the mass spectrometer to acquire data at m/z 91 for arsenic. Also, monitor m/z 75 to observe the reduction of the original signal.



- Calibration: Prepare calibration standards and blanks in a matrix that is similar to the samples, particularly regarding acid concentration.
- Analysis: Analyze the samples. Monitor a quality control standard containing both arsenic and chloride periodically to ensure the stability of the reaction process.



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Caption: Workflow for As analysis using O2 mass shift in a CRC-ICP-MS.

Protocol 2: Interference Mitigation using HPLC-ICP-MS

- HPLC Setup:
 - Select an appropriate column (e.g., anion exchange) for separating chloride and arsenic species.[13]
 - Prepare a mobile phase suitable for the separation. For example, a buffer solution containing phosphate or carbonate.[8][13]
 - Set the flow rate and column temperature to achieve optimal separation within a reasonable time.
- ICP-MS Setup:
 - Connect the outlet of the HPLC column to the nebulizer of the ICP-MS.
 - Tune the ICP-MS for optimal sensitivity for arsenic at m/z 75. Since the chloride is separated, a collision/reaction cell may not be necessary, but can be used in He mode as a safeguard.[14][15]



- Analysis:
 - Inject the sample into the HPLC system.
 - Acquire data on the ICP-MS in a time-resolved analysis mode.
 - The resulting chromatogram will show separate peaks for chloride and the arsenic species of interest.
- Quantification: Integrate the peak area of the arsenic species and quantify against calibration standards that have been run under the same chromatographic conditions.



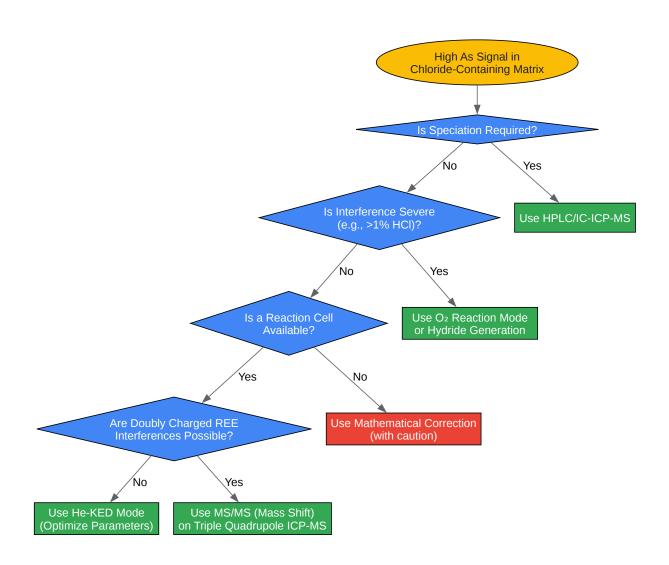
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Caption: Experimental workflow for separating chloride using HPLC-ICP-MS.

Logical Diagram: Troubleshooting Decision Tree

This diagram helps users choose the appropriate mitigation strategy based on their observations.





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Caption: Decision tree for selecting a chloride interference mitigation method.



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